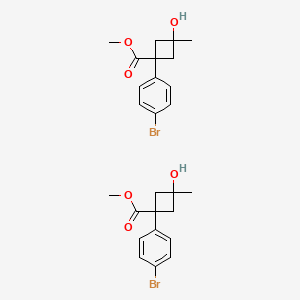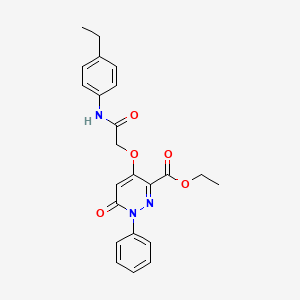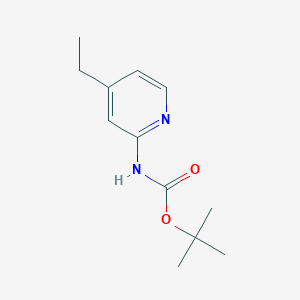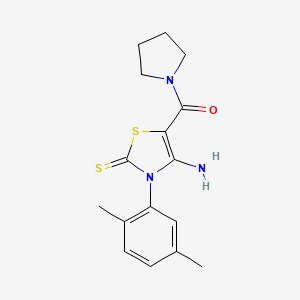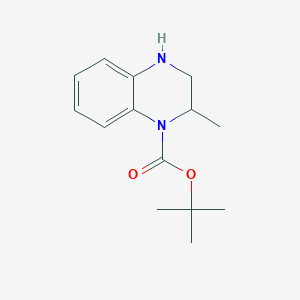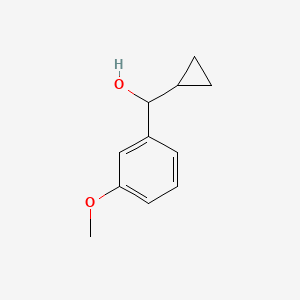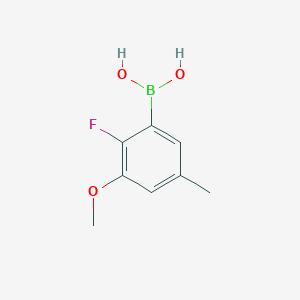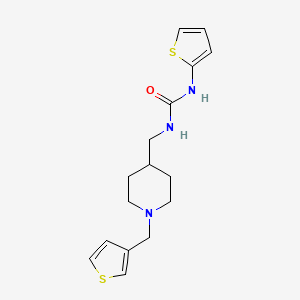
2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-chlorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-chlorophenyl)acetamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of this compound is complex, involving multiple functional groups including a sulfonyl group, a pyrimidinyl group, and an acetamide group. The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The synthesis of various derivatives involving sulfonamide moieties and acetamide groups has been extensively studied. For instance, the synthesis of N-substituted derivatives of 2-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide has been reported, demonstrating a methodological approach to obtaining multifunctional molecules with potential pharmacological applications. These compounds were evaluated for their antibacterial and anti-enzymatic potential, showcasing a method to design and synthesize molecules with tailored biological activities (Nafeesa et al., 2017).
Biological Activities
Antibacterial and Enzyme Inhibition
Compounds similar to the one have been explored for their antibacterial activities and enzyme inhibition properties. For example, derivatives bearing sulfonamide and acetamide groups have shown promising results against various bacterial strains and exhibited enzyme inhibition capabilities. This includes the synthesis of thiophene sulfonamide derivatives via Suzuki cross-coupling reactions, indicating the versatility of these compounds in addressing bacterial resistance and targeting specific enzymatic pathways (Noreen et al., 2017).
Anticancer Activity
The exploration of novel sulfonamide derivatives for anticancer activity has been a significant area of research. Studies have shown that certain sulfonamide derivatives exhibit cytotoxic activities against cancer cell lines, offering a pathway for the development of new anticancer agents. This underscores the potential of compounds with sulfonamide and acetamide moieties in contributing to cancer therapy research (Ghorab et al., 2015).
Anticonvulsant Properties
Research has also extended to the synthesis of derivatives as potential anticonvulsant agents. This includes the development of (4,6-dimethylpyrimidin-2-yl)thio-N-acetamides derivatives and their evaluation as anticonvulsants, highlighting the compound's relevance in neuropharmacology and its potential application in managing seizure disorders (Severina et al., 2020).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 4-bromobenzenesulfonyl chloride with 2-thiouracil to form 5-((4-bromophenyl)sulfonyl)-2-thiouracil. This intermediate is then reacted with ethyl chloroacetate to form ethyl 2-((5-((4-bromophenyl)sulfonyl)-2-thiouracil)thio)acetate. The final compound is obtained by reacting ethyl 2-((5-((4-bromophenyl)sulfonyl)-2-thiouracil)thio)acetate with 4-chloroaniline in the presence of sodium ethoxide.", "Starting Materials": [ "4-bromobenzenesulfonyl chloride", "2-thiouracil", "ethyl chloroacetate", "4-chloroaniline", "sodium ethoxide" ], "Reaction": [ "4-bromobenzenesulfonyl chloride is reacted with 2-thiouracil in the presence of a base such as triethylamine to form 5-((4-bromophenyl)sulfonyl)-2-thiouracil.", "Ethyl chloroacetate is then added to the reaction mixture and the resulting mixture is heated to form ethyl 2-((5-((4-bromophenyl)sulfonyl)-2-thiouracil)thio)acetate.", "Finally, ethyl 2-((5-((4-bromophenyl)sulfonyl)-2-thiouracil)thio)acetate is reacted with 4-chloroaniline in the presence of sodium ethoxide to form the desired compound, 2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-chlorophenyl)acetamide." ] } | |
CAS-Nummer |
893789-24-7 |
Molekularformel |
C18H13BrClN3O4S2 |
Molekulargewicht |
514.79 |
IUPAC-Name |
2-[[5-(4-bromophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-chlorophenyl)acetamide |
InChI |
InChI=1S/C18H13BrClN3O4S2/c19-11-1-7-14(8-2-11)29(26,27)15-9-21-18(23-17(15)25)28-10-16(24)22-13-5-3-12(20)4-6-13/h1-9H,10H2,(H,22,24)(H,21,23,25) |
InChI-Schlüssel |
ISDRXVABMZJPAI-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)Br)Cl |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(Z)-5-((3-(benzo[d]thiazol-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-(3-ethoxypropyl)-2-thioxothiazolidin-4-one](/img/structure/B2684406.png)
![4-(N,N-diethylsulfamoyl)-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2684408.png)
![2,5-dichloro-N-[[5-sulfanylidene-4-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2684409.png)
![2-{(E)-[(3-chloro-2-fluorophenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2684410.png)
![2,4-Dimethyl-6-{[1-(pyridine-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2684411.png)
